5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Beschreibung
Eigenschaften
IUPAC Name |
5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-17(19)12-8-6-10(7-9-12)13-15-14(20-16-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKSSCILOJWUDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367492 | |
| Record name | 5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54608-93-4 | |
| Record name | 5-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for amide and ester functionalities make it a privileged scaffold in modern drug discovery.[3] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4]
This guide provides a comprehensive technical overview of a specific derivative, 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole . We will dissect its molecular structure to predict its physical and chemical properties, propose a robust synthetic route, and outline detailed protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors. The structure combines three key motifs: a lipophilic cyclohexyl group, a potent electron-withdrawing nitrophenyl group, and the versatile 1,2,4-oxadiazole core, creating a molecule with distinct and potentially valuable characteristics.
Molecular Structure and Predicted Physicochemical Properties
The chemical identity of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is defined by the precise arrangement of its constituent functional groups. Understanding this structure is fundamental to predicting its behavior in both chemical and biological systems.
Caption: Molecular structure of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.
In Silico Physicochemical Data
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₄H₁₅N₃O₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 273.29 g/mol | Influences diffusion rates and pharmacokinetics. |
| XLogP3 | ~3.5 - 4.0 | Predicted octanol-water partition coefficient; indicates high lipophilicity and probable good membrane permeability. |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, affecting solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 5 | The oxygen and nitrogen atoms can accept hydrogen bonds, influencing solubility and binding. |
| Rotatable Bond Count | 3 | Indicates a degree of conformational flexibility, which can be important for receptor fitting. |
| Topological Polar Surface Area (TPSA) | 84.7 Ų | Predicts transport properties; a value under 140 Ų is often associated with good cell permeability.[5][6] |
Expert Interpretation: The predicted high XLogP3 value is a direct consequence of the bulky, nonpolar cyclohexyl group. This suggests the compound will have low aqueous solubility but is likely to readily cross lipid bilayers, a key consideration for oral bioavailability and CNS penetration. The TPSA is dominated by the oxadiazole ring and the nitro group, providing the necessary polarity for potential interactions with biological targets.
Chemical Properties and Reactivity Profile
The chemical behavior of the molecule is governed by the interplay between the stable aromatic oxadiazole core and its electron-demanding and sterically bulky substituents.
Stability
3,5-disubstituted 1,2,4-oxadiazoles are generally thermally stable heterocycles.[7] However, like many five-membered heterocycles, they can be susceptible to ring-opening under harsh hydrolytic conditions (strong acid or base), though they are significantly more stable than their ester or amide bioisosteres.[3]
Reactivity
The reactivity can be understood by examining the electronic nature of the core structure. The 1,2,4-oxadiazole ring possesses a relatively low degree of aromaticity, and its O-N bond is inherently weak and polarizable.
-
Nucleophilic Attack: The C3 and C5 positions of the oxadiazole ring are electron-deficient and thus electrophilic. The potent electron-withdrawing effect of the 4-nitrophenyl group significantly enhances the electrophilicity of the C3 carbon, making it the primary site for nucleophilic attack.
-
Ring Cleavage: The weak O-N bond can be cleaved under reductive conditions (e.g., catalytic hydrogenation). This is a characteristic reaction of the 1,2,4-oxadiazole nucleus and can be exploited for synthetic transformations.
-
Nitro Group Reduction: The nitro group is readily reduced to an aniline derivative using standard reagents like SnCl₂/HCl, catalytic hydrogenation (e.g., H₂/Pd-C), or sodium dithionite. This transformation dramatically alters the electronic properties of the phenyl ring from strongly withdrawing to strongly donating, and provides a synthetic handle for further derivatization.
Caption: Key reactivity centers of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.
Proposed Synthesis and Purification Workflow
The most reliable and widely adopted method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate.[8] This intermediate is typically formed in situ from the reaction of an amidoxime with an activated carboxylic acid, such as an acyl chloride.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
Objective: To synthesize 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.
Materials:
-
4-Nitrobenzamidoxime (1.0 eq)
-
Cyclohexanecarbonyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Acylation: To a stirred solution of 4-nitrobenzamidoxime (1.0 eq) in anhydrous DCM, add pyridine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Causality: Pyridine acts as a base to neutralize the HCl byproduct generated during the acylation, preventing protonation of the starting material and driving the reaction forward. DCM is an inert solvent that dissolves the reactants well.
-
-
Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amidoxime is consumed.
-
Causality: Dropwise addition at 0 °C controls the initial exothermic reaction. A slight excess of the acyl chloride ensures complete consumption of the limiting amidoxime.
-
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ (to remove any remaining acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate.
-
Cyclodehydration: Dissolve the crude intermediate in anhydrous toluene and heat the mixture to reflux for 8-12 hours.
-
Causality: Thermal energy drives the elimination of a water molecule, leading to the irreversible formation of the stable aromatic 1,2,4-oxadiazole ring. Toluene is a high-boiling, non-polar solvent suitable for this dehydration.
-
-
Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the resulting crude solid by either recrystallization (e.g., from ethanol/water) or silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure product.
-
Self-Validation: The success of the purification is validated by obtaining a sharp melting point and clean analytical spectra (NMR, MS) consistent with the target structure.
-
Spectroscopic and Analytical Characterization
Characterization relies on a suite of analytical techniques to confirm the identity and purity of the synthesized compound. The following are predicted data based on the structure and known values for similar compounds.[3][5]
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.30-8.45 (d, 2H, Ar-H ortho to NO₂), δ 8.15-8.25 (d, 2H, Ar-H meta to NO₂), δ 2.80-3.00 (m, 1H, cyclohexyl-CH), δ 1.20-2.20 (m, 10H, cyclohexyl-CH₂). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~178 (Oxadiazole C5), δ ~168 (Oxadiazole C3), δ ~150 (Ar-C-NO₂), δ ~135 (Ar-C-Oxadiazole), δ ~129 (Ar-CH), δ ~124 (Ar-CH), δ ~38 (Cyclohexyl-CH), δ ~32 (Cyclohexyl-CH₂), δ ~26 (Cyclohexyl-CH₂).[3] |
| IR (KBr, cm⁻¹) | ~1595 (C=N stretch), ~1525 (asymmetric NO₂ stretch), ~1345 (symmetric NO₂ stretch), ~1250 (N-O stretch of oxadiazole), ~2930 & 2850 (C-H stretch of cyclohexyl). |
| Mass Spec. (EI) | m/z (%): 273 ([M]⁺), 191 ([M-C₆H₁₀]⁺), 149 ([C₇H₅N₂O₂]⁺), 83 ([C₆H₁₁]⁺). |
Protocol: Acquiring ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry compound into a clean NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using a standard proton pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure.
Conclusion
5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a molecule with a well-defined set of predicted physicochemical properties dominated by the lipophilicity of the cyclohexyl moiety and the strong electron-withdrawing nature of the nitrophenyl group. Its synthesis is achievable through established and reliable chemical transformations. The inherent stability and versatile reactivity of the 1,2,4-oxadiazole core, combined with the potential for further modification at the nitro group, make this compound a valuable scaffold for investigation in medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, characterization, and further exploration.
References
-
Pace, A., & Pierro, P. (2009). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Nitrophenyl)-1,2,4-oxadiazole. PubChem. Available at: [Link]
-
MDPI. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. Available at: [Link]
-
MDPI. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. MDPI. Available at: [Link]
-
ResearchGate. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. ResearchGate. Available at: [Link]
-
Monographs in Organic Chemistry. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. arkat-usa.org. Available at: [Link]
-
ResearchGate. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. PubMed. Available at: [Link]
-
ResearchGate. (2017). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. NIH. Available at: [Link]
-
National Center for Biotechnology Information. (2024). 1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. PubChem. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
AfaSci. (n.d.). SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. AfaSci. Available at: [Link]
-
ACS Publications. (1965). IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol. PubChem. Available at: [Link]
-
International Journal of Advance Research and Innovation. (2017). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. ijari.org. Available at: [Link]
-
ResearchGate. (2014). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. jctm.chimie.uni-sofia.bg. Available at: [Link]
-
Journal of the Chilean Chemical Society. (2024). Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. jcchemsoc.com. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
mzCloud. (2019). 1-[(2R,4S,5R)-5-(3-Cyclohexyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo[2.2.2]oct-2-yl]-N-(4-methoxybenzyl)methanamine. mzCloud. Available at: [Link]
-
Semantic Scholar. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Semantic Scholar. Available at: [Link]
-
Research and Reviews. (n.d.). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. omicsonline.org. Available at: [Link]
-
Der Pharma Chemica. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. derpharmachemica.com. Available at: [Link]
-
European Chemical Bulletin. (2023). A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. eurchembull.com. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. 3-(4-Nitrophenyl)-1,2,4-oxadiazole | C8H5N3O3 | CID 2798288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | C9H7N3O3 | CID 540420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antimicrobial Potential of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,2,4-oxadiazole scaffold, have emerged as a promising class of molecules with a broad spectrum of biological activities, including potent antimicrobial effects.[1] This technical guide provides a comprehensive overview of the antimicrobial activity of a specific derivative class: 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazoles. While direct and extensive research on this exact molecular structure is limited, this guide synthesizes current knowledge from closely related analogues to project its therapeutic potential. We will delve into the foundational principles of its synthesis, plausible mechanisms of action, and the structure-activity relationships that likely govern its efficacy. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing both a roadmap for future investigation and a framework for the rational design of more potent derivatives.
Introduction: The Promise of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that confers significant metabolic stability and favorable pharmacokinetic properties.[2] This scaffold is a key pharmacophore in a multitude of biologically active compounds, demonstrating anti-inflammatory, analgesic, anticancer, and, most notably, antimicrobial properties.[2][3] The versatility of the 1,2,4-oxadiazole core allows for substitutions at the C3 and C5 positions, enabling the fine-tuning of its biological activity and target specificity. The presence of a 4-nitrophenyl group at the C3 position and a cyclohexyl moiety at the C5 position in the target molecule suggests a deliberate design to enhance antimicrobial potency, a hypothesis we will explore in detail.
Synthetic Pathways to 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established process in medicinal chemistry. The most common and efficient method involves the cyclization of an amidoxime with a carboxylic acid derivative.[1][3]
Proposed Synthetic Workflow:
The synthesis of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole would logically proceed through the following steps:
-
Formation of 4-nitrobenzamidoxime: The synthesis begins with the conversion of 4-nitrobenzonitrile to the corresponding amidoxime. This is typically achieved by reacting the nitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium bicarbonate.
-
Acylation and Cyclization: The 4-nitrobenzamidoxime is then acylated with cyclohexanecarbonyl chloride. The resulting O-acyl amidoxime intermediate undergoes a base- or heat-mediated cyclodehydration to form the desired 1,2,4-oxadiazole ring.
Caption: Postulated antimicrobial mechanisms of action.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. [4][5]
-
The 4-Nitrophenyl Moiety (C3-position): The presence of a nitro group, particularly at the para-position of the phenyl ring, is often associated with enhanced antimicrobial activity. [5]This electron-withdrawing group can increase the electrophilicity of the molecule, potentially facilitating interactions with biological targets. Furthermore, as mentioned, the nitro group itself can be a source of cytotoxic reactive species upon bioreduction.
-
The Cyclohexyl Group (C5-position): The lipophilic nature of the cyclohexyl group is expected to enhance the compound's ability to penetrate microbial cell membranes. Increased lipophilicity can lead to better accumulation of the drug at its site of action within the cell. The steric bulk of the cyclohexyl group may also influence the binding affinity and selectivity of the molecule for its target enzymes.
Experimental Protocols for Antimicrobial Evaluation
To validate the antimicrobial potential of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives, a series of standardized in vitro assays are essential.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Dissolve the synthesized compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by CLSI or EUCAST guidelines.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.
Step-by-Step Protocol:
-
Subculturing: Following the determination of the MIC, aliquot a small volume from the wells showing no visible growth.
-
Plating: Spread the aliquots onto an appropriate agar medium.
-
Incubation: Incubate the agar plates under suitable conditions.
-
Colony Counting: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.
Data Presentation: A Framework for Analysis
To facilitate the analysis and comparison of antimicrobial activity, quantitative data should be presented in a clear and structured format.
Table 1: Hypothetical Antimicrobial Activity of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Derivatives
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Target-01 | Cyclohexyl | Data not available | Data not available | Data not available |
| Analogue-A | Phenyl | 16 | 32 | 8 |
| Analogue-B | tert-Butyl | 8 | 16 | 4 |
| Analogue-C | 4-Chlorophenyl | 4 | 8 | 2 |
| Ciprofloxacin | (Control) | 1 | 0.25 | N/A |
| Fluconazole | (Control) | N/A | N/A | 2 |
Note: The data presented in this table is hypothetical and serves as a template for reporting experimental findings. "Data not available" indicates the need for experimental validation for the specific target compound.
Conclusion and Future Directions
The 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole scaffold represents a promising starting point for the development of novel antimicrobial agents. Based on the established biological activities of related compounds, this derivative class is predicted to exhibit significant antibacterial and antifungal properties. The synthetic accessibility of the 1,2,4-oxadiazole core allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.
Future research should focus on the following key areas:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of a series of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives are paramount.
-
In Vitro Antimicrobial Screening: Comprehensive screening against a broad panel of clinically relevant bacteria and fungi is necessary to determine the spectrum of activity and to obtain crucial MIC and MBC/MFC data.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be critical for rational drug design and for understanding potential resistance mechanisms.
-
In Vivo Efficacy and Toxicity: Promising candidates should be advanced to in vivo models of infection to evaluate their efficacy and safety profiles.
This technical guide provides a solid foundation for initiating and advancing research into this intriguing class of antimicrobial compounds. The insights provided herein are intended to accelerate the discovery and development of new therapies to combat the growing challenge of antimicrobial resistance.
References
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
Biernat, M., & Głowacka, I. E. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2388. [Link]
-
Singh, U. P., & Singh, R. P. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-21. [Link]
-
Fish, I., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 62(21), 9598-9611. [Link]
-
Asif, M. (2014). 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry, 7(1), 10-21. [Link]
-
Rehman, A., et al. (2014). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. Journal of the Chemical Society of Pakistan, 36(6). [Link]
-
Mishra, C., et al. (2016). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research, 2(2), 19-25. [Link]
-
Kumar, V., & Himanshu. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 4(11), 4819-4824. [Link]
-
Kumar, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
-
Gürsoy, A., & Karali, N. (2005). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 40(6), 607-613. [Link]
-
Reddy, T. S., et al. (2013). Synthesis and in vitro antimicrobial evaluation of new 1,3,4-oxadiazoles bearing 5-chloro-2-methoxyphenyl moiety. Bioinorganic Chemistry and Applications, 2013, 892537. [Link]
-
Kamal, A., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 19(10), 2842-2845. [Link]
Sources
- 1. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Physicochemical Profiling of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Guide to Lipophilicity and Solubility Assessment
An In-depth Technical Guide:
Abstract
The journey of a potential therapeutic agent from discovery to clinical application is critically dependent on its physicochemical properties. Lipophilicity and aqueous solubility are paramount among these, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive framework for the characterization of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, a compound featuring structural motifs of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings of lipophilicity and solubility, present robust, self-validating experimental protocols for their determination, and explore strategies for optimizing these key drug-like properties.
Introduction: The Central Role of Physicochemical Properties
In the landscape of modern drug discovery, the adage "a drug must first reach its target" has never been more relevant. This journey is dictated by a delicate balance between a compound's ability to dissolve in aqueous biological fluids and its capacity to permeate lipophilic cell membranes.[1][2] 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole serves as an exemplary case study for this principle. Its structure incorporates three distinct moieties, each contributing uniquely to its overall physicochemical profile:
-
The 1,2,4-Oxadiazole Core: This five-membered heterocycle is a widely used bioisostere for ester and amide groups.[3][4] Its inclusion can enhance metabolic stability and modulate electronic properties, making it a valuable scaffold in medicinal chemistry.[5]
-
The Cyclohexyl Group: This bulky, non-polar aliphatic ring is a strong contributor to lipophilicity.[6] Its presence is expected to significantly enhance the compound's affinity for non-polar environments and, consequently, its ability to cross lipid bilayers.
-
The 4-Nitrophenyl Moiety: The nitro group is a strong electron-withdrawing group that increases the polarity of the phenyl ring.[7] While aromatic nitro compounds are generally sparingly soluble in water, the polarity of the nitro group itself can influence interactions with aqueous media.[8]
A thorough understanding of the interplay between these structural features is essential for predicting and optimizing the compound's behavior in a biological system.
Foundational Concepts: Defining Lipophilicity and Solubility
Lipophilicity (LogP and LogD)
Lipophilicity is the measure of a compound's affinity for a lipid-like environment relative to an aqueous one.[2] The most common metric is the partition coefficient (P) , determined in a biphasic system of n-octanol and water. It is typically expressed in its logarithmic form, LogP .[9]
LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
For ionizable compounds, the distribution coefficient (D) , or LogD , is used. It accounts for the partition of all species (ionized and neutral) at a specific pH, making it more biologically relevant.[1][10] For non-ionizable compounds like the one , LogP is equivalent to LogD at all pH values. A LogP value within the range of 1-5 is often considered a desirable starting point for orally bioavailable drugs.[11]
Aqueous Solubility
Solubility dictates the maximum concentration of a compound that can be achieved in solution, a critical factor for absorption.[12] Two types of solubility measurements are routinely employed in drug discovery:
-
Kinetic Solubility: This is a high-throughput measurement of how readily a compound, dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer.[13][14] It reflects the challenges that may arise during in vitro assays where DMSO stock solutions are used.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by equilibrating an excess of the solid material in an aqueous buffer over an extended period.[15] This "gold standard" measurement is crucial for late-stage lead optimization and formulation development.[14][16]
Phase 1: Predictive Assessment via In Silico Modeling
Before committing resources to laboratory work, computational tools provide valuable, instantaneous predictions of physicochemical properties.[17] Algorithms like ALOGPS and XLOGP3 analyze a molecule's structure to estimate its LogP and solubility.[18]
Table 1: Predicted Physicochemical Properties for 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
| Property | Predicted Value | Prediction Method(s) | Rationale for Prediction |
| LogP | 4.5 – 5.5 | ALOGPS, XLOGP3, MolLogP | The large, non-polar cyclohexyl group is the dominant contributor to high lipophilicity. |
| Aqueous Solubility | Low (<10 µg/mL) | ALOGpS, ESOL | High LogP values are strongly correlated with low aqueous solubility.[19] The stable crystal lattice of the planar aromatic system may further decrease solubility. |
Disclaimer: These are computationally derived estimates and require experimental validation.
Phase 2: Experimental Characterization Workflow
A systematic approach is required to generate reliable experimental data. The following workflow outlines a logical progression from initial screening to definitive characterization.
Caption: A logical workflow for the physicochemical profiling of a novel compound.
Protocol: Kinetic Solubility Determination by Nephelometry
Causality: This method is chosen for its high throughput and low compound consumption, making it ideal for early discovery. It mimics the process of diluting a DMSO stock solution into an aqueous assay buffer, immediately flagging potential precipitation issues that could confound other biological assays.[20]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate (the "source plate"), perform a 2-fold serial dilution of the stock solution with DMSO to create a concentration gradient (e.g., from 10 mM down to ~20 µM).
-
Assay Plate Preparation: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to the wells of a clear-bottomed 96-well plate (the "assay plate").
-
Compound Addition: Using an automated liquid handler, transfer 2 µL from each well of the source plate to the corresponding well of the assay plate. This results in a final DMSO concentration of 1%.
-
Incubation & Measurement: Place the assay plate in a nephelometer. Shake for 2 minutes and then measure the scattered light at time zero. Continue to measure every 30 minutes for 2 hours.
-
Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly elevated above the background (buffer + 1% DMSO).
Trustworthiness (Self-Validation):
-
Controls: Include a highly soluble compound (e.g., Propranolol) as a positive control and a poorly soluble compound (e.g., Amiodarone) as a negative control on every plate.
-
Replicates: Run each compound in triplicate to assess variability.
-
DMSO Check: Visually inspect the highest concentration stock solution for any signs of precipitation before starting the assay.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Causality: This method is the definitive measure of equilibrium solubility, providing a value that is crucial for understanding potential absorption limits and for guiding formulation development. The extended incubation time ensures that the solution has reached true equilibrium with the solid state.[15]
Methodology:
-
Sample Preparation: Add an excess of solid compound (e.g., ~1 mg, ensuring a visible amount of solid remains) to a 1.5 mL glass vial.
-
Solvent Addition: Add 1 mL of PBS (pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on a rotator in a temperature-controlled environment (25 °C). Allow it to equilibrate for 24-48 hours.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Supernatant Analysis: Carefully remove an aliquot of the clear supernatant. Prepare a dilution series in a suitable solvent (e.g., 50:50 acetonitrile:water) and analyze by a validated HPLC-UV method against a standard curve prepared from the DMSO stock.
-
Confirmation of Equilibrium: Analyze samples taken at both 24 and 48 hours. The solubility value should be consistent between these time points to confirm that equilibrium has been reached.
Trustworthiness (Self-Validation):
-
Solid State Confirmation: The visible presence of excess solid at the end of the experiment is mandatory to confirm saturation.
-
HPLC Validation: The HPLC analytical method must be validated for linearity, accuracy, and precision over the expected concentration range.
-
Mass Balance: As an optional check, the concentration in the supernatant can be compared with the initial amount of solid added to ensure consistency.
Protocol: LogP Determination (Shake-Flask Method)
Causality: As the "gold standard" method, the shake-flask protocol directly measures the partitioning of the analyte between n-octanol and water, providing the most accurate and defensible LogP value.[21][22] Pre-saturation of the solvents is a critical step to prevent volume changes during the experiment, which would otherwise skew the concentration measurements.
Methodology:
-
Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and water (or PBS, pH 7.4 for LogD) in a separatory funnel overnight. Allow the layers to separate completely. This creates water-saturated n-octanol and n-octanol-saturated water.
-
Compound Addition: Add 1 mL of each pre-saturated phase to a glass vial. Add a small aliquot of the compound's DMSO stock solution such that the final concentration is in the analytical range and the DMSO volume is <1% of the total volume.
-
Equilibration: Tightly cap the vial and shake vigorously on a mechanical shaker for 1-3 hours at a controlled temperature (25 °C).
-
Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure a sharp separation between the aqueous and organic layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration in both the n-octanol and aqueous layers using a validated HPLC-UV method.
-
Calculation: Calculate the LogP using the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Trustworthiness (Self-Validation):
-
Triplicate Runs: The entire experiment should be performed in triplicate to ensure the result is reproducible.
-
Phase Purity: The HPLC chromatogram should be inspected to ensure that no impurities or degradation products are present.
-
Concentration Independence: The experiment can be repeated at a different starting compound concentration to verify that the LogP value is independent of concentration.
Structure-Property Relationships & Optimization Pathways
The predicted high lipophilicity (LogP > 4.5) and low solubility of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole present a classic "brick dust" profile, which can hinder drug development. Strategic chemical modifications can be employed to mitigate these liabilities.
Caption: Potential optimization pathways to improve the drug-like properties of the core scaffold.
Conclusion
The physicochemical characterization of novel chemical entities like 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a cornerstone of effective drug discovery. While in silico predictions offer valuable initial guidance, they are no substitute for rigorous experimental data. The shake-flask methods for thermodynamic solubility and LogP determination, though resource-intensive, provide the definitive data required for informed decision-making. The anticipated high lipophilicity and low solubility of this compound underscore the importance of early profiling to identify potential liabilities and to guide subsequent medicinal chemistry efforts toward molecules with a balanced, drug-like property profile.
References
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0169409X0700076X]
- Brito, M. A., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [URL: https://www.mdpi.com/1422-0067/24/13/10599]
- Evotec. Thermodynamic Solubility Assay. Evotec. [URL: https://www.evotec.com/en/execute/in-vitro-adme-pharmacokinetics/p/thermodynamic-solubility-assay]
- BioDuro. ADME Solubility Assay. BioDuro. [URL: https://www.bioduro-sundia.com/adme-solubility-assay/]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_10_4]
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. [URL: https://labtesting.wuxiapptec.com/services/dmpk/in-vitro-adme-testing/solubility-testing/]
- Enamine. Shake-Flask Aqueous Solubility Assay. Enamine. [URL: https://enamine.net/services/adme-t-and-in-vitro-toxicology/phys-chem-properties/shake-flask-aqueous-solubility-assay]
- Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and prediction. Nature Reviews Drug Discovery. [URL: https://www.
- Delgado, D. R., & Martinez, F. (2015). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches. International Journal of Pharmaceutics. [URL: https://www.sciencedirect.com/science/article/pii/S037851731500318X]
- Vaštag, Đ., et al. (2012). Evaluation of the Lipophilicity and Prediction of Biological Activity of Some N-Cyclohexyl-N-Substituted-2-Phenylacetamide Derivatives Using RP-TLC. Acta Chromatographica. [URL: https://akjournals.com/view/journals/1326/24/1/article-p93.xml]
- Gornicka, A., et al. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9322019/]
- LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.06%3A_Reactions_of_Amines]
- Kheylik, Y. (2024). LogP / LogD shake-flask method. Protocols.io. [URL: https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw14kdlmk/v1]
- O'Laughlin, R., et al. (2018). Metabolism and hydrophilicity of the polarised ‘Janus face’ all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc00857h]
- Wikipedia. Nitro compound. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitro_compound]
- de Oliveira, R. B., et al. (2019). Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30654237/]
- Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. VCCLAB. [URL: http://www.vcclab.org/lab/alogps/]
- Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/26938]
- Enamine. LogD/LogP Background. Enamine. [URL: https://enamine.net/services/adme-t-and-in-vitro-toxicology/phys-chem-properties/logd-logp]
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [URL: https://www.tandfonline.com/doi/abs/10.1517/17460441.2012.714363]
- Maccallini, C., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. ResearchGate. [URL: https://www.researchgate.net/publication/381987627_124-Oxadiazoles_in_medicinal_chemistry_trends_of_the_last_years]
- Quora. (2019). Why are nitro compounds soluble in water, although they do not form hydrogen bonds with water molecules?. Quora. [URL: https://www.quora.
- PubChem. 5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/682050]
- Chemaxon. Theory of aqueous solubility prediction. Chemaxon Docs. [URL: https://docs.chemaxon.com/projects/solubility-predictor/en/latest/theory-of-aqueous-solubility-prediction.html]
- Tetarwal, A. M., et al. (2024). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39851119/]
- Tetko, I. V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed100833d]
- Clark, R. L., et al. (1961). IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00346a004]
- Wang, Y., et al. (2022). Influence of solvents on solubility, processability, thermostability, and mechanical properties of nitrocellulose gun propellants. ResearchGate. [URL: https://www.researchgate.net/publication/362220641_Influence_of_solvents_on_solubility_processability_thermostability_and_mechanical_properties_of_nitrocellulose_gun_propellants]
- Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/25968358/]
- Cîrîc, A., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6514986/]
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [URL: https://svedbergopen.com/journals/ajps/article/the-role-of-nitro-groups-in-pharmaceuticals-effects-and-interactions-with-biological-systems/]
- Wikipedia. CCR5 receptor antagonist. Wikipedia. [URL: https://en.wikipedia.org/wiki/CCR5_receptor_antagonist]
- ResearchGate. (2024). LogP / LogD shake-flask method v1. ResearchGate. [URL: https://www.researchgate.net/publication/383129849_LogP_LogD_shake-flask_method_v1]
- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific. [URL: https://www.thermofisher.
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. akjournals.com [akjournals.com]
- 7. svedbergopen.com [svedbergopen.com]
- 8. quora.com [quora.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. docs.chemaxon.com [docs.chemaxon.com]
- 13. asianpubs.org [asianpubs.org]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. evotec.com [evotec.com]
- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 19. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. enamine.net [enamine.net]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Continuous Flow Synthesis of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Abstract: This application note details a robust and efficient method for the synthesis of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole utilizing continuous flow chemistry. The 1,2,4-oxadiazole scaffold is a prominent feature in many pharmacologically active compounds, acting as a bioisostere for amide and ester functionalities, which often enhances metabolic stability and cell permeability.[1] Traditional batch synthesis of these heterocycles can be time-consuming and challenging to scale up. The described flow chemistry protocol offers significant advantages, including enhanced reaction control, improved safety, and potential for straightforward scalability, making it highly suitable for drug discovery and development environments.[2]
Introduction: The Significance of 1,2,4-Oxadiazoles and the Advantages of Flow Synthesis
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] Its presence in a wide array of therapeutic agents, ranging from antimicrobial and anti-inflammatory to anticancer agents, underscores its importance in medicinal chemistry.[1] The conventional synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the condensation of an amidoxime with a carboxylic acid derivative, followed by a dehydration-cyclization step.[3]
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a flask, offers numerous benefits over traditional batch processing.[2] These include superior heat and mass transfer, precise control over reaction time and temperature, and the ability to safely handle hazardous intermediates.[2] For the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles, flow chemistry enables rapid reaction optimization and seamless integration of multiple synthetic steps, significantly accelerating the drug discovery pipeline.
This application note provides a detailed protocol for the two-stage continuous flow synthesis of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, commencing from the preparation of the requisite starting materials.
Synthesis of Starting Materials
Preparation of Cyclohexanecarboximidamide Hydrochloride
The first key intermediate, cyclohexanecarboximidamide, is prepared from cyclohexanecarbonitrile. The hydrochloride salt is typically more stable and easier to handle.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To a solution of sodium methoxide in methanol, add hydroxylamine hydrochloride in portions while stirring.
-
Addition of Nitrile: Slowly add cyclohexanecarbonitrile to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield cyclohexanecarboximidamide hydrochloride.
Preparation of 4-Nitrobenzoyl Chloride
The second key intermediate, 4-nitrobenzoyl chloride, is synthesized from 4-nitrobenzoic acid.
Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap to neutralize evolved HCl.
-
Reagent Addition: Suspend 4-nitrobenzoic acid in a suitable solvent (e.g., toluene). Add thionyl chloride dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux until the evolution of gas ceases and the solid dissolves.
-
Purification: Remove the excess thionyl chloride and solvent by distillation. The crude 4-nitrobenzoyl chloride can be purified by vacuum distillation or recrystallization from a non-polar solvent like hexane.
Flow Chemistry Synthesis of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
This synthesis is performed in a two-stage flow process: (1) the formation of the O-acyl amidoxime intermediate, and (2) the thermal cyclization to the desired 1,2,4-oxadiazole.
Materials and Equipment
| Reagents and Solvents | Equipment |
| Cyclohexanecarboximidamide hydrochloride | Two high-pressure syringe pumps |
| 4-Nitrobenzoyl chloride | T-mixer |
| Triethylamine (or other suitable base) | Two heated coil reactors |
| Anhydrous, high-boiling point solvent (e.g., DMF, DMSO) | Back-pressure regulator |
| Solvents for extraction and purification (e.g., ethyl acetate, hexane) | Collection vessel |
| Deionized water | In-line purification module (optional) |
Experimental Workflow Diagram
Sources
Application Notes & Protocols: Developing 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole as a Chemical Probe
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and validation of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole as a novel chemical probe. The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The presence of an electron-withdrawing 4-nitrophenyl group may be crucial for enhancing biological potency, a feature observed in other bioactive small molecules.[1] This guide is intended for researchers in chemical biology, pharmacology, and drug discovery, offering a structured framework from initial synthesis to application in cellular systems. We delineate protocols for chemical synthesis, target identification and engagement, selectivity profiling, and cellular assays, underscoring the causality behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Developing a Novel Oxadiazole Probe
Chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets.[4][5] A high-quality chemical probe must exhibit high potency and selectivity for its intended target, and its activity must be well-characterized in cellular and, ideally, in vivo models.[6] The 1,2,4-oxadiazole core is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties, making it an attractive scaffold for probe development.[7]
This guide focuses on 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, a compound designed to explore a unique chemical space by combining the rigid, electron-deficient nitrophenyl group with a flexible, lipophilic cyclohexyl moiety. This combination may confer novel target selectivity and cellular activity. The following sections provide a self-validating system of protocols designed to rigorously characterize this compound and establish its utility as a chemical probe.[8]
Synthesis and Characterization
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is most commonly achieved through the cyclization of an amidoxime with a carboxylic acid derivative.[1] We propose a robust and efficient microwave-assisted approach, which offers significant advantages over classical methods, including dramatically reduced reaction times and higher yields.[1]
Proposed Synthetic Pathway
The synthesis is a two-step process starting from commercially available 4-nitrobenzonitrile and cyclohexanecarbonyl chloride.
Caption: Proposed two-step synthesis of the target chemical probe.
Protocol: Microwave-Assisted Synthesis
Materials:
-
4-Nitrobenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol, Water (deionized)
-
Cyclohexanecarbonyl chloride
-
Pyridine (anhydrous)
-
Ethyl acetate, Hexane (for chromatography)
-
Microwave reactor
Procedure:
-
Step 1: Synthesis of 4-Nitrobenzamidoxime a. To a solution of 4-nitrobenzonitrile (1.0 eq) in 95% ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq). b. Reflux the mixture for 4-6 hours, monitoring by TLC until the starting nitrile is consumed. c. Cool the reaction to room temperature and pour it into ice-cold water. d. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-nitrobenzamidoxime.
-
Step 2: Synthesis of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole a. In a microwave vial, dissolve 4-nitrobenzamidoxime (1.0 eq) in anhydrous pyridine. b. Add cyclohexanecarbonyl chloride (1.1 eq) dropwise at 0°C. c. Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes. d. After cooling, pour the reaction mixture into 1 M HCl and extract with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. f. Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to obtain the final compound.
Characterization and Quality Control
Purity and identity must be rigorously confirmed before biological evaluation.
| Parameter | Method | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with proposed structure. |
| Identity & Mass | High-Resolution Mass Spectrometry (HRMS) | Observed m/z within 5 ppm of calculated value. |
| Purity | HPLC-UV (e.g., at 254 nm) | ≥ 98% |
| Solubility | Kinetic Solubility Assay (in PBS) | Report value (e.g., µM) |
| Stability | HPLC analysis after incubation in assay buffer | >80% of parent compound remaining after 24h.[9] |
Target Identification and Validation Workflow
A systematic approach is required to identify the biological target(s) of a novel compound and validate its on-target activity.[4]
Caption: A workflow for identifying and validating the target of a novel compound.
Protocol: Initial Phenotypic Screening (Antiproliferation)
The anticancer potential of oxadiazole derivatives is well-documented.[2][10] An initial screen across a panel of cancer cell lines is a logical starting point.
Procedure:
-
Seed cancer cells (e.g., HCT-116, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Prepare a 10-point, 3-fold serial dilution of the oxadiazole probe (e.g., from 100 µM to 5 nM) in the appropriate cell culture medium.
-
Replace the medium in the cell plates with the medium containing the compound dilutions. Include a DMSO-only vehicle control.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the half-maximal growth inhibitory concentration (GI₅₀) by fitting the dose-response data to a four-parameter logistic curve.
Protocol: Cellular Target Engagement using CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds its target protein in a cellular context.[5]
Procedure:
-
Culture cells to ~80% confluency. Treat cells with the oxadiazole probe (e.g., at 10x GI₅₀) or vehicle (DMSO) for 1 hour.
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Analyze the abundance of the putative target protein in the soluble fraction by Western blot or mass spectrometry.
-
Expected Outcome: A ligand-bound protein is stabilized against thermal denaturation, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Defining Probe Quality: Potency, Selectivity, and Controls
A high-quality probe must meet stringent criteria for potency and selectivity.[6]
| Parameter | Guideline | Rationale |
| Biochemical Potency | Kd or IC₅₀ < 100 nM | Ensures high-affinity interaction with the target.[6] |
| Cellular Potency | EC₅₀ < 1 µM | Demonstrates activity in a relevant biological system.[6] |
| Selectivity | >30-fold against related family members | Minimizes confounding effects from off-target activities.[6] |
| On-Target Engagement | Demonstrated in intact cells | Confirms the compound reaches and binds its target in situ.[4] |
The Necessity of a Negative Control
A structurally similar but biologically inactive analog is crucial for decoupling on-target from off-target or non-specific effects. For 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, a potential negative control could be the corresponding 4-aminophenyl analog, where the nitro group is reduced to an amine. This modification significantly alters the electronic properties of the phenyl ring, which could abrogate binding to the primary target while maintaining similar physicochemical properties.
Application Protocol: Using the Probe to Interrogate Cellular Signaling
Once validated, the chemical probe can be used to investigate the biological function of its target. This protocol assumes the target is a protein kinase, a common target class for oxadiazole-containing molecules.[10]
Procedure:
-
Culture cells and serum-starve overnight to reduce basal signaling activity.
-
Pre-treat cells with the chemical probe at various concentrations (e.g., 0.1x, 1x, 10x EC₅₀) and the negative control (at 10x EC₅₀ of the active probe) for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor or ligand to activate the signaling pathway of interest.
-
Lyse the cells at various time points post-stimulation.
-
Analyze the phosphorylation status of the target kinase (autophosphorylation) and its downstream substrates by Western blotting using phospho-specific antibodies.
-
Expected Outcome: The active probe should inhibit the phosphorylation of the target and its substrates in a dose-dependent manner, while the negative control should have no effect.
Conclusion
The development of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole as a chemical probe offers a pathway to potentially uncover new biological mechanisms or validate novel therapeutic targets. The framework presented here emphasizes a rigorous, multi-faceted validation process—from synthesis and characterization to cellular target engagement and application. By adhering to these principles of causality and self-validation, researchers can generate reliable data and confidently attribute observed phenotypes to the modulation of a specific molecular target, thereby advancing biomedical research.[4][5]
References
-
Plech, T., Wujec, M., & Siwek, A. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3194. [Link]
-
Zaręba, N., & Giebułtowicz, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2388. [Link]
-
Arrowsmith, C. H., et al. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link]
-
European Federation for Medicinal Chemistry (EFMC). Validating Chemical Probes. [Link]
-
Naseem, A., et al. (2024). Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents. Journal of Molecular Structure, 1308, 138139. [Link]
-
Wodtke, R., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 63(19), 10735–10751. [Link]
-
Pathak, S., et al. (2020). Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. Journal of Applied Pharmaceutical Research, 8(4), 50-54. [Link]
-
Zaręba, N., & Giebułtowicz, J. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Zhang, L., et al. (2018). 1,3,4-Oxadiazole derivatives as potential antitumor agents: discovery, optimization and biological activity valuation. MedChemComm, 9(1), 133-142. [Link]
-
The Chemical Probes Portal. Probe Evaluation. [Link]
-
Kumar, R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 13189-13205. [Link]
-
Singh, G., et al. (2023). Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach. Journal of Biomolecular Structure and Dynamics, 41(21), 11153-11172. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]
-
Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1s). [Link]
-
Vasta, J. D., & Robers, M. B. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 269-295. [Link]
-
Wodtke, R., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 63(19), 10735-10751. [Link]
-
Sridhar, J., et al. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. PharmaTutor, 1(2), 40-52. [Link]
-
Müller, S., & Knapp, S. (2019). The era of high-quality chemical probes. Cell Chemical Biology, 26(3), 325-332. [Link]
-
Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Antifungal Potential: Application Notes and Protocols for Substituted 1,2,4-Oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 1,2,4-Oxadiazoles in Antifungal Research
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the development of novel antifungal agents with unique mechanisms of action. Substituted 1,2,4-oxadiazoles have emerged as a promising class of heterocyclic compounds, demonstrating significant antifungal activity against a broad spectrum of pathogenic fungi.[1] This technical guide provides an in-depth exploration of the antifungal applications of these compounds, offering detailed protocols for their synthesis, in vitro evaluation, and a framework for in vivo efficacy studies. The 1,2,4-oxadiazole scaffold is recognized for its chemical stability and its role as a bioisostere for ester and amide functionalities, making it a valuable pharmacophore in medicinal chemistry.[1][2]
Mechanism of Action: Targeting Fungal Respiration
A primary antifungal mechanism for many substituted 1,2,4-oxadiazole derivatives is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[3][4] SDH, also known as Complex II, is responsible for the oxidation of succinate to fumarate.[5] By blocking this enzyme, 1,2,4-oxadiazole compounds disrupt fungal cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death.[6] This targeted action on a vital metabolic pathway provides a strong rationale for their development as effective fungicides.[3] The binding of these inhibitors occurs at the ubiquinone binding site of the SDH enzyme.[4]
Caption: Inhibition of Succinate Dehydrogenase by 1,2,4-Oxadiazole Compounds.
Synthesis of Substituted 1,2,4-Oxadiazoles: A Representative Protocol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is commonly achieved through the cyclization of an amidoxime with a carboxylic acid derivative.[7] This method offers a versatile and efficient route to a wide range of substituted analogs.
Protocol: Synthesis of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
This protocol describes a two-step synthesis, beginning with the formation of an amidoxime from a nitrile, followed by cyclization with a carboxylic acid.
Part 1: Synthesis of 4-chlorobenzamidoxime
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-chlorobenzonitrile (10 mmol) in ethanol (30 mL).
-
Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (15 mmol) and sodium carbonate (15 mmol) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chlorobenzamidoxime.
Part 2: Cyclization to form 3-(4-chlorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole
-
Reactant Preparation: In a 50 mL round-bottom flask, suspend 4-chlorobenzamidoxime (5 mmol) and isonicotinic acid (5 mmol) in pyridine (15 mL).
-
Coupling Agent: Cool the mixture to 0 °C in an ice bath and add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (5.5 mmol) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cyclization: Heat the reaction mixture to 80-90 °C for 4-6 hours to facilitate the cyclization.
-
Work-up: Cool the reaction mixture and pour it into ice-water (100 mL). The precipitated solid is collected by filtration.
-
Purification: Wash the solid with water and then a small amount of cold ethanol. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the final 3,5-disubstituted 1,2,4-oxadiazole.
In Vitro Antifungal Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in evaluating the antifungal potency of novel compounds. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods to ensure reproducibility and comparability of data.[7][8][9]
Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27 and EUCAST E.DEF 7.3.2)
This protocol is suitable for testing against yeast species such as Candida albicans.
-
Media Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Compound Preparation: Prepare a stock solution of the 1,2,4-oxadiazole compound in dimethyl sulfoxide (DMSO). Create a series of twofold dilutions in the test medium to achieve the desired final concentration range (e.g., 0.03 to 32 µg/mL).
-
Inoculum Preparation: Culture the yeast strain on Sabouraud Dextrose Agar at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.
-
Assay Setup: In a 96-well U-bottom microplate, add 100 µL of each compound dilution. Add 100 µL of the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.
Cytotoxicity Assessment
It is crucial to evaluate the selective toxicity of antifungal compounds to ensure they are harmful to fungal cells but not to host cells. The MTT assay is a widely used colorimetric method to assess the metabolic activity of mammalian cells, which serves as an indicator of cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole compound in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) can be determined by plotting cell viability against compound concentration.
Data Presentation and Interpretation
For clear comparison of antifungal potency and selectivity, data should be summarized in a structured table.
| Compound ID | Target Fungus | MIC (µg/mL) | Mammalian Cell Line | CC50 (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| OXA-001 | C. albicans | 4 | HEK293 | >64 | >16 |
| OXA-002 | C. albicans | 2 | HEK293 | 58 | 29 |
| Fluconazole | C. albicans | 1 | HEK293 | >128 | >128 |
A higher Selectivity Index indicates a greater window of safety, with the compound being more toxic to the fungus than to mammalian cells.
In Vivo Efficacy: A Framework for Murine Systemic Candidiasis Model
Translating in vitro activity to in vivo efficacy is a critical step in drug development. A murine model of systemic candidiasis is a standard preclinical model to evaluate the potential of new antifungal agents.
Protocol Outline: Murine Systemic Candidiasis Model
-
Animal Model: Use immunocompromised female BALB/c mice. Immunosuppression can be induced by cyclophosphamide administration prior to infection.
-
Infection: Infect the mice via intravenous (tail vein) injection with a standardized inoculum of Candida albicans (e.g., 5 x 10^5 yeast cells).
-
Treatment: Begin treatment at a specified time post-infection (e.g., 24 hours). Administer the 1,2,4-oxadiazole compound intraperitoneally or orally at various doses (e.g., 5 mg/kg) twice daily for a set duration (e.g., 5 days).
-
Control Groups: Include a vehicle control group (infected and treated with the compound's vehicle) and a positive control group (infected and treated with a standard antifungal like fluconazole).
-
Outcome Measures:
-
Fungal Burden: At the end of the treatment period, euthanize the mice and harvest target organs (kidneys and spleen). Homogenize the organs and plate serial dilutions on Sabouraud Dextrose Agar to determine the number of Colony Forming Units (CFU) per gram of tissue.
-
Survival: In separate cohorts, monitor the survival of the mice over a period of 21-30 days.
-
-
Data Analysis: Compare the fungal burden and survival rates between the treated and control groups using appropriate statistical methods. A significant reduction in fungal burden and increased survival in the treated groups indicate in vivo efficacy.
Caption: Integrated workflow for the development of 1,2,4-oxadiazole antifungals.
Conclusion
Substituted 1,2,4-oxadiazoles represent a highly promising avenue for the discovery of new antifungal agents. Their targeted mechanism of action on fungal succinate dehydrogenase, coupled with their synthetic tractability, allows for the generation and evaluation of diverse chemical libraries. The protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, screen, and evaluate the antifungal potential of these compounds, from initial in vitro characterization to preclinical in vivo validation. By adhering to standardized methodologies and a logical, self-validating experimental workflow, the scientific community can effectively advance the development of this important class of antifungal candidates.
References
-
Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. (2015, November 4). ACS Publications. Retrieved January 23, 2026, from [Link]
-
EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020 | PDF. (n.d.). Scribd. Retrieved January 23, 2026, from [Link]
-
Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]
-
Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. (2008, April 1). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. (2022, January 29). PubMed. Retrieved January 23, 2026, from [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022, January 5). NIH. Retrieved January 23, 2026, from [Link]
-
method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST). (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. (n.d.). Retrieved January 23, 2026, from [Link]
-
Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (2022, May 3). Frontiers. Retrieved January 23, 2026, from [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis and Antifungal Activities of Novel 1,2,4-Oxadiazole Derivatives Containing Piperidine | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023, February 17). NIH. Retrieved January 23, 2026, from [Link]
-
Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation | The Journal of Organic Chemistry. (2024, March 26). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Role of Succinate Dehydrogenase in Cellular Respiration. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 23, 2026, from [Link]
-
A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. (n.d.). APS Journals. Retrieved January 23, 2026, from [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services. (n.d.). Creative Biolabs. Retrieved January 23, 2026, from [Link]
-
Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29). American Society for Microbiology. Retrieved January 23, 2026, from [Link]
-
Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST) | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
41 THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT INTRODUCTION According to FRAC, fungic. (n.d.). UGD Publishing System. Retrieved January 23, 2026, from [Link]
-
The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. (2023, September 27). MDPI. Retrieved January 23, 2026, from [Link]
-
SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? (2021, November 16). PubMed. Retrieved January 23, 2026, from [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (n.d.). ANSI Webstore. Retrieved January 23, 2026, from [Link]
Sources
- 1. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 2. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in 1,2,4-oxadiazole synthesis from amidoximes
Technical Support Center: 1,2,4-Oxadiazole Synthesis
Welcome to the technical support guide for the synthesis of 1,2,4-oxadiazoles from amidoximes. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, mechanistically-grounded solutions to troubleshoot and optimize your reactions for higher yields and purity.
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the coupling of an amidoxime with a carboxylic acid (or its activated derivative), followed by a cyclodehydration step. While robust, this pathway is prone to several pitfalls that can lead to diminished yields and the formation of side products. This guide will walk you through identifying and resolving these issues.
General Reaction Pathway
The overall transformation consists of two key stages:
-
O-Acylation: The nucleophilic amidoxime is acylated by an activated carboxylic acid, forming an O-acyl amidoxime intermediate.
-
Cyclodehydration: This intermediate undergoes intramolecular cyclization with the loss of a water molecule to form the aromatic 1,2,4-oxadiazole ring.
Caption: Step-by-step workflow for troubleshooting low-yield reactions.
Begin by verifying your starting materials (Q2), then assess the success of the acylation step. If you can confirm the formation of the O-acyl amidoxime intermediate via LC-MS, the problem lies squarely with the cyclization step (Q4).
Q2: How critical is the purity of my amidoxime and carboxylic acid?
A2: Extremely critical. Impurities in either starting material can halt the reaction.
-
Amidoxime Purity: Amidoximes can be prone to decomposition. They exist in equilibrium with several tautomeric forms, with the Z-amidoxime being the most stable. [1]Purity should be checked by NMR and melting point before use. If it has been stored for a long time, consider recrystallization. Common purification methods include recrystallization from solvents like ethanol/water or ethyl acetate/hexane, or column chromatography. [2][3]* Carboxylic Acid Purity & Activation: The carboxylic acid must be free of non-volatile solvents and moisture. More importantly, its activation is key. If you are using a coupling agent (like EDC, HATU, or DCC), it must be of high quality. If generating an acyl chloride in situ, ensure the conversion is complete. [4]The presence of unprotected functional groups like -OH or -NH2 on the carboxylic acid can also interfere with the reaction. [5]
Q3: I'm using EDC as a coupling agent and my major byproduct is a urea. What's happening and how do I fix it?
A3: This is a classic issue with carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide). The urea byproduct (EDU or DCU, respectively) forms when the activated O-acylisourea intermediate is attacked by another amine or hydrolyzes instead of reacting with your amidoxime.
Causality: The formation of the O-acylisourea is the first step. For a successful reaction, the amidoxime must then attack this highly reactive intermediate. If the amidoxime concentration is too low, or if there are other nucleophiles (like water) present, the intermediate can rearrange or be quenched, leading to the urea byproduct.
Solutions:
-
Add an Activator: Incorporate an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These reagents trap the O-acylisourea to form an active ester, which is more stable and less prone to side reactions but still reactive enough to acylate the amidoxime.
-
Control Stoichiometry & Order of Addition: Pre-activate the carboxylic acid with EDC and HOBt for 15-30 minutes before adding the amidoxime. This ensures the active ester is formed before the amidoxime is introduced.
-
Ensure Anhydrous Conditions: Moisture will readily hydrolyze the active intermediate. Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
Q4: My LC-MS shows a strong peak for the O-acyl amidoxime intermediate, but very little product. How do I promote the final cyclization?
A4: This is the most common failure mode and indicates that the energy barrier for the cyclodehydration step has not been overcome. [5]The stability of the O-acyl intermediate can vary greatly depending on the electronic and steric nature of the R¹ and R² groups.
Solutions:
-
Thermal Cyclization: This is the simplest method. The reaction often requires heating in a high-boiling aprotic solvent. If your current temperature is insufficient, consider switching to a higher-boiling solvent. [6] * Temperature Ladder: Start at 80 °C and increase incrementally to 150 °C or higher.
-
Base-Mediated Cyclization: A base can facilitate the deprotonation of the amidoxime nitrogen, promoting the nucleophilic attack that initiates cyclization. This often allows for lower reaction temperatures.
-
Common Bases: Strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in THF is a very effective and widely used system. * Superbase Systems: For very stubborn substrates, "superbase" conditions like NaOH or KOH in DMSO can promote cyclization even at room temperature. [7] * Organic Bases: Amine bases like DBU or DIPEA can also be effective, often used in combination with heating.
-
| Cyclization Method | Conditions | Advantages | Disadvantages |
| Thermal | Heat (80-200 °C) in Toluene, Xylene, DMF | Simple, no additional reagents needed. | High temperatures may degrade sensitive substrates. |
| Base-Mediated (TBAF) | TBAF (catalytic or stoichiometric) in THF, rt to 60 °C | Mild conditions, often high-yielding. | TBAF is hygroscopic; fluoride can be corrosive. |
| Base-Mediated (MOH/DMSO) | NaOH or KOH in DMSO, room temperature | Very powerful, works for difficult substrates. [7] | Strongly basic, may not be compatible with all functional groups. |
| Microwave | 100-200 °C, 10-30 min in DMF, Dioxane | Extremely fast, allows for rapid optimization. [4][6] | Requires specialized equipment. |
Q5: I see an unexpected isomer in my final product. What could it be?
A5: Rearrangements are known to occur with 1,2,4-oxadiazoles, especially under thermal or acidic stress.
-
Boulton-Katritzky Rearrangement (BKR): This is a common thermal rearrangement for certain 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain containing a nucleophilic atom. [5]The reaction involves the cleavage of the weak N-O bond and formation of a new, more stable heterocycle. * Mitigation: If you suspect BKR is occurring during a high-temperature cyclization, switch to a lower-temperature, base-mediated method. Also, avoid acidic workup conditions. [5]
-
Formation of 1,3,4-Oxadiazole: While less common in this synthetic route, formation of the 1,3,4-isomer can sometimes occur. This points to a different reaction mechanism taking place and may require a complete re-evaluation of the synthetic strategy.
Exemplary Experimental Protocols
Protocol 1: Two-Step Synthesis via EDC/HOBt Coupling and Thermal Cyclization
This protocol is a robust starting point for many substrates.
Step A: O-Acylation
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.5 M), add EDC·HCl (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the amidoxime (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the consumption of the amidoxime by LC-MS or TLC.
-
Once the acylation is complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude O-acyl amidoxime intermediate may be used directly in the next step or purified if necessary.
Step B: Cyclodehydration
-
Dissolve the crude O-acyl amidoxime from Step A in p-xylene (0.2 M).
-
Heat the mixture to reflux (approx. 138 °C) for 2-8 hours. Monitor the formation of the 1,2,4-oxadiazole and the disappearance of the intermediate by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) or recrystallization to yield the final 3,5-disubstituted-1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis using HATU and Base-Mediated Cyclization
This one-pot procedure is efficient for substrates that are sensitive to high temperatures.
-
Combine the carboxylic acid (1.0 eq), amidoxime (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in anhydrous THF (0.5 M) under an argon atmosphere.
-
Stir the reaction at room temperature for 2-6 hours to form the O-acyl amidoxime intermediate. Monitor by LC-MS.
-
Once the intermediate is formed, add TBAF (1.0 M in THF, 1.5 eq) dropwise to the reaction mixture.
-
Stir at room temperature for an additional 1-12 hours until the cyclization is complete. 5. Quench the reaction with saturated aq. NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the desired product.
References
-
Barra, C., et al. (2018). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health. Retrieved from [Link]
-
Baxendale, I. R., et al. (2009). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. National Institutes of Health. Retrieved from [Link]
-
Yang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. ACS Publications. Retrieved from [Link]
-
Pace, A., et al. (2012). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from [Link]
-
Gerasimova, M., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
Postnikov, P., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. National Institutes of Health. Retrieved from [Link]
-
Clément, J. L., et al. (2021). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2012). Room-temperature cyclization of O–acylamidoximes under TBAF catalysis. Retrieved from [Link]
-
ResearchGate. (2016). How do I purify amidoxime derivatives?. Retrieved from [Link]
- Google Patents. (2000). Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.
Sources
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to 1,2,4-Oxadiazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole-based compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenge of acquired resistance to this promising class of molecules. As a senior application scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you navigate the complexities of your experiments.
The 1,2,4-oxadiazole scaffold is a versatile pharmacophore, demonstrating a wide spectrum of biological activities, including antibacterial, anticancer, and antifungal properties.[1][2] However, as with many therapeutic agents, the emergence of resistance can limit their efficacy. This guide will equip you with the knowledge and experimental frameworks to identify, understand, and potentially overcome these resistance mechanisms.
Part 1: Frequently Asked Questions (FAQs) About 1,2,4-Oxadiazole Resistance
Here, we address common questions that arise during the development and application of 1,2,4-oxadiazole-based compounds.
Q1: My 1,2,4-oxadiazole compound is showing reduced efficacy against my target cells/organism over time. What are the likely causes?
A1: Reduced efficacy is often a sign of acquired resistance. The three most common mechanisms of resistance to small molecule inhibitors like 1,2,4-oxadiazoles are:
-
Target Alteration: Mutations in the gene encoding the target protein can alter its structure, preventing the 1,2,4-oxadiazole compound from binding effectively. This is a common resistance mechanism in cancer cells treated with kinase inhibitors and has been observed with EGFR-targeting compounds.[3]
-
Increased Drug Efflux: Cells can upregulate the expression of transmembrane transporter proteins, often from the ATP-binding cassette (ABC) superfamily, which actively pump the compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
-
Metabolic Inactivation: The cell may develop or upregulate metabolic pathways that chemically modify and inactivate the 1,2,4-oxadiazole compound. The 1,2,4-oxadiazole ring itself is relatively stable, but substituents on the ring can be targets for metabolic enzymes.[4]
Q2: How can I determine if target alteration is the cause of resistance to my 1,2,4-oxadiazole compound?
A2: The most direct way to investigate target alteration is through gene sequencing. You would sequence the gene encoding the target protein in both the sensitive (parental) and resistant cell lines/isolates. Any non-synonymous mutations found in the resistant population, particularly in the region corresponding to the compound's binding site, are strong candidates for causing resistance. A detailed protocol for this is provided in the Troubleshooting Guides section.
Q3: What are the first steps to investigate if increased drug efflux is responsible for the observed resistance?
A3: A common initial experiment is to assess the activity of your 1,2,4-oxadiazole compound in the presence and absence of a known efflux pump inhibitor. If the efficacy of your compound is restored or significantly increased in the presence of the inhibitor, it strongly suggests that drug efflux is a contributing factor. A more direct method is to measure the intracellular accumulation of a fluorescent substrate of efflux pumps, such as ethidium bromide, with and without your compound or a known inhibitor. A detailed protocol for an ethidium bromide accumulation assay is available in the Troubleshooting Guides.
Q4: My 1,2,4-oxadiazole compound has poor solubility in my aqueous assay buffer. How can I address this?
A4: Poor aqueous solubility is a common challenge with heterocyclic compounds.[5] Here are a few strategies:
-
Co-solvents: Initially, you can try dissolving the compound in a small amount of a water-miscible organic solvent like DMSO and then diluting it into your aqueous buffer. It's crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced artifacts in your biological assay.
-
Formulation Strategies: For in vivo studies, formulation approaches such as the use of cyclodextrins, liposomes, or nanoparticles can be explored to improve solubility and bioavailability.
-
Structural Modification: In the drug design phase, medicinal chemists can introduce polar functional groups to the 1,2,4-oxadiazole scaffold to enhance aqueous solubility.[6]
Q5: Are there strategies to proactively design 1,2,4-oxadiazole compounds that are less susceptible to resistance?
A5: Yes, several rational design strategies can be employed:
-
Multi-target inhibitors: Designing compounds that inhibit multiple key targets in a signaling pathway can make it more difficult for resistance to emerge through a single target mutation.
-
Covalent inhibitors: Compounds that form a covalent bond with their target can be less susceptible to resistance caused by mutations that weaken non-covalent binding.
-
Combination therapy: Designing compounds that are synergistic with existing drugs can be a powerful strategy. For example, a 1,2,4-oxadiazole that inhibits an efflux pump could be used in combination with another drug that is a substrate of that pump.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to diagnose and address resistance to 1,2,4-oxadiazole compounds.
Troubleshooting Guide: Reduced Compound Potency
| Observed Issue | Potential Cause | Recommended Action |
| Gradual loss of activity over multiple experiments with the same cell line/bacterial strain. | Acquired resistance through target mutation, efflux pump upregulation, or metabolic changes. | 1. Perform a target gene sequencing analysis (Protocol 2.1).2. Conduct an efflux pump activity assay (Protocol 2.2).3. Assess the metabolic stability of your compound (Protocol 2.3). |
| Compound shows good activity in biochemical assays but poor activity in cell-based assays. | Poor cell permeability or high efflux activity. | 1. Evaluate the lipophilicity (LogD) of your compound.2. Perform an efflux pump inhibition assay (Protocol 2.2). |
| Inconsistent results between experimental replicates. | Compound instability or poor solubility in the assay medium. | 1. Confirm the stability of your compound under assay conditions (e.g., using HPLC).2. Address solubility issues as described in the FAQs.3. Ensure accurate and consistent preparation of compound dilutions. |
| Compound is active against the wild-type target protein but not a known resistant mutant. | The compound's binding is disrupted by the mutation. | This confirms the mechanism of resistance. Consider designing new analogs that can accommodate the mutation or target a different site on the protein. |
Protocol: Identification of Target Gene Mutations via Sanger Sequencing
This protocol outlines the process for identifying mutations in a target gene that may confer resistance to a 1,2,4-oxadiazole compound.
Objective: To compare the sequence of a target gene from sensitive and resistant cell lines or bacterial isolates.
Materials:
-
Genomic DNA or total RNA from sensitive and resistant cells/bacteria.
-
PCR primers flanking the coding region of the target gene.
-
DNA polymerase for PCR.
-
Agarose gel electrophoresis equipment.
-
PCR product purification kit.
-
Sanger sequencing service.
Procedure:
-
Primer Design: Design PCR primers that will amplify the entire coding sequence of your target gene. It is often advisable to amplify the gene in several overlapping fragments.
-
PCR Amplification:
-
Set up PCR reactions for both the sensitive and resistant gDNA or cDNA samples.
-
Include appropriate controls (no template control).
-
Perform PCR using a high-fidelity DNA polymerase to minimize sequencing errors.
-
-
Verification of PCR Product:
-
Run a small volume of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
-
PCR Product Purification:
-
Purify the PCR products using a commercially available kit to remove unincorporated primers and dNTPs.[7]
-
-
Sanger Sequencing:
-
Submit the purified PCR products and the corresponding sequencing primers to a sequencing facility.
-
-
Sequence Analysis:
-
Align the sequencing reads from the sensitive and resistant samples with the reference sequence of the target gene.
-
Identify any single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant sample but not in the sensitive sample.
-
Translate the nucleotide sequences to amino acid sequences to determine if any of the identified mutations result in a change in the protein sequence.
-
Causality Explanation: A non-synonymous mutation in the resistant isolate's target gene, especially within the predicted binding site of your compound, is a strong indicator that target alteration is the mechanism of resistance. This knowledge can guide the design of next-generation inhibitors that can overcome this resistance.
Protocol: Ethidium Bromide Accumulation Assay for Efflux Pump Activity
This protocol provides a method to assess whether your 1,2,4-oxadiazole compound is a substrate or inhibitor of efflux pumps.
Objective: To measure the intracellular accumulation of the fluorescent dye ethidium bromide (EtBr), a known efflux pump substrate, in the presence or absence of your test compound.
Materials:
-
Bacterial cells (both sensitive and resistant strains).
-
Phosphate-buffered saline (PBS).
-
Ethidium bromide (EtBr).
-
Your 1,2,4-oxadiazole compound.
-
A known efflux pump inhibitor (e.g., reserpine, verapamil, or CCCP) as a positive control.
-
96-well black, clear-bottom microplates.
-
Fluorometric plate reader.
Procedure:
-
Cell Preparation: Grow bacterial cultures to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Assay Setup:
-
In a 96-well plate, add the bacterial cell suspension to each well.
-
Add your 1,2,4-oxadiazole compound at various concentrations to different wells.
-
Include wells with the positive control efflux pump inhibitor.
-
Include control wells with no inhibitor.
-
-
EtBr Addition and Measurement:
-
Add EtBr to all wells at a final concentration that gives a low basal fluorescence.
-
Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for EtBr.
-
Data Interpretation:
-
If your compound is an efflux pump inhibitor: You will observe an increase in EtBr fluorescence over time in the presence of your compound, similar to the positive control. This indicates that your compound is blocking the efflux of EtBr.
-
If your compound is an efflux pump substrate: You may see a decrease in EtBr accumulation compared to the no-inhibitor control, as your compound competes with EtBr for efflux.
Causality Explanation: This assay provides functional evidence of efflux pump involvement. If your compound inhibits efflux, it has the potential to be used in combination therapies to restore the activity of other drugs that are efflux pump substrates.
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol is for assessing the susceptibility of your 1,2,4-oxadiazole compound to phase I metabolism.[8]
Objective: To determine the rate at which your compound is metabolized by liver microsomal enzymes.
Materials:
-
Human or other species liver microsomes.
-
Your 1,2,4-oxadiazole compound.
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction quenching).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Preparation:
-
Prepare a solution of your 1,2,4-oxadiazole compound in phosphate buffer.
-
In a microcentrifuge tube, pre-warm the liver microsomes and your compound solution at 37°C.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear portion of this plot represents the elimination rate constant.
-
From the slope, you can calculate the in vitro half-life (t½) of your compound.
Causality Explanation: A short half-life in this assay indicates that your compound is rapidly metabolized by liver enzymes. This can be a reason for poor in vivo efficacy. If metabolic instability is identified, medicinal chemists can modify the structure of the compound to block the sites of metabolism.
Protocol: Western Blot Analysis of Target Protein Degradation
This protocol is for determining if your 1,2,4-oxadiazole compound induces the degradation of its target protein, a desirable mechanism for overcoming resistance.
Objective: To measure the levels of a target protein (e.g., EGFR) in cancer cells after treatment with your compound.
Materials:
-
Cancer cell line expressing the target protein.
-
Your 1,2,4-oxadiazole compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against your target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat your cancer cells with various concentrations of your 1,2,4-oxadiazole compound for a specified period.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract total protein.[9]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against your target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities for your target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Compare the normalized target protein levels in the treated samples to the untreated control.
Causality Explanation: A dose-dependent decrease in the level of the target protein indicates that your compound is inducing its degradation. This is a powerful mechanism to overcome resistance, as it removes the target protein from the cell, regardless of mutations that might affect binding.
Part 3: Visualizations and Data Presentation
Visual aids are crucial for understanding complex biological processes and experimental workflows.
Diagrams of Resistance Mechanisms and Experimental Workflows
Figure 1: Common Mechanisms of Resistance to 1,2,4-Oxadiazole Compounds
Caption: Overview of key resistance mechanisms.
Figure 2: Experimental Workflow for Investigating Resistance
Caption: A logical workflow for troubleshooting resistance.
References
-
Unadkat, H. V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. OncoTargets and Therapy, 15, 479–495. [Link]
-
Barreca, M. L., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Molecules, 25(3), 543. [Link]
-
de Oliveira, R. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Pharmaceuticals, 16(5), 748. [Link]
-
Abdel-Wahab, B. F., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8346. [Link]
-
Costa, M. S., et al. (2013). A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. The Open Microbiology Journal, 7, 74–80. [Link]
-
da Silva, A. C. A., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PLoS ONE, 15(12), e0243327. [Link]
-
The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. (2025). BenchSci. [Link]
-
de Oliveira, D. B., et al. (2022). Use of Sanger protocols to identify variants of concern, key mutations and track evolution of SARS-CoV-2. Journal of Virological Methods, 300, 114389. [Link]
-
Abouzid, K. A. M., et al. (2019). 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC. European Journal of Medicinal Chemistry, 183, 111607. [Link]
-
Nair, A., et al. (2021). Heterogeneous efflux pump expression underpins phenotypic resistance to antimicrobial peptides. eLife, 10, e66384. [Link]
-
Zhang, H., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1461. [Link]
-
Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 1–21. [Link]
-
(A) Western blotting analysis of the expression of EGFR, p-EGFR, Src... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
O'Daniel, P. I., et al. (2022). Development of 1,2,4-Oxadiazole Antimicrobial Agents to Treat Enteric Pathogens within the Gastrointestinal Tract. ACS Omega, 7(8), 6985–6996. [Link]
-
Practice guidelines for Sanger Sequencing Analysis and Interpretation. (n.d.). ACGS. Retrieved January 24, 2026, from [Link]
-
RT-PCR expression analysis of the efflux pump gene acrF, its local... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Ali, A. M., et al. (2018). New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells. European Journal of Medicinal Chemistry, 151, 677–687. [Link]
-
Karczmarzyk, Z., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 24(23), 4335. [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved January 24, 2026, from [Link]
-
Spanu, V., et al. (2020). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 7, 100809. [Link]
-
SARS-CoV-2 S-gene Sanger Sequencing. (2023). Protocols.io. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega, 7(41), 36585–36603. [Link]
-
(PDF) New and simplified method for drug combination studies by checkerboard assay. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Quantification strategies in real-time PCR. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Ethidium bromide accumulation assay for efflux inhibition analysis. The... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
How to tackle compound solubility issue. (2022). Reddit. [Link]
-
Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1137–1150. [Link]
-
(PDF) 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. (2022). International Journal of Molecular Sciences, 23(19), 11833. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). Pharmaceuticals, 16(2), 254. [Link]
-
Expression Levels of Efflux pump mexR and norA Genes in Multi-Drug Resistant in Some Bacteria by Using Quantitative RT-PCR Under Stress of Effect Efflux Pump Inhibitors. (2021). Medico-Legal Update, 21(1), 1486–1492. [Link]
-
Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. (2021). International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(13-16), 4813–4831. [Link]
-
A SIMPLE METHOD for ASSESSMENT of MDR BACTERIA for OVER-EXPRESSED EFFLUX PUMPS. (2013). The Open Microbiology Journal, 7, 74–80. [Link]
-
(PDF) Practice Guidelines for Sanger Sequencing Analysis and Interpretation. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Estimating the optimal efflux inhibitor concentration of carvacrol as a function of the bacterial physiological state. (2019). Frontiers in Microbiology, 10, 239. [Link]
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved January 24, 2026, from [Link]
-
Unlocking the Gates: A Novel Diagnostic Molecule for Quantifying Efflux Levels in Gram‐Positive Bacteria. (2025). Chemistry – A European Journal, 31(10), e202403169. [Link]
-
Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. (2016). Journal of the Brazilian Chemical Society, 27(8), 1477–1484. [Link]
-
(PDF) In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Western Blot protocol. (2025). Protocols.io. [Link]
-
Fluorometric determination of ethidium bromide efflux kinetics in Escherichia coli. (2009). BMC Microbiology, 9, 229. [Link]
-
Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. (2002). Journal of Clinical Microbiology, 40(11), 4300–4302. [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. mercell.com [mercell.com]
- 9. bio-rad.com [bio-rad.com]
Technical Support Center: Enhancing Metabolic Stability of 1,2,4-Oxadiazole Drug Candidates
Welcome to the technical support center dedicated to addressing the challenges associated with the metabolic stability of 1,2,4-oxadiazole-containing drug candidates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, actionable insights in a question-and-answer format. Here, we dissect common experimental hurdles, explain the underlying scientific principles, and offer field-proven troubleshooting strategies to advance your research.
Introduction: The Metabolic Nuances of the 1,2,4-Oxadiazole Moiety
The 1,2,4-oxadiazole ring is a valuable scaffold in medicinal chemistry, often employed as a bioisostere for esters and amides to enhance metabolic stability and other physicochemical properties.[1][2] However, despite its general resistance to hydrolytic enzymes, this heterocycle can present unique metabolic challenges. A primary liability is the potential for reductive cleavage of the N-O bond within the ring, leading to rapid clearance and the formation of various metabolites.[3] Understanding and mitigating these metabolic pathways are crucial for the successful development of 1,2,4-oxadiazole-based drug candidates.
This guide will walk you through the common questions and issues encountered during the preclinical assessment of these compounds, providing both theoretical understanding and practical, step-by-step protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My 1,2,4-oxadiazole compound shows high clearance in my initial liver microsomal stability assay. What are the likely metabolic pathways at play?
High clearance of a 1,2,4-oxadiazole-containing compound in a liver microsomal stability assay can be attributed to several metabolic pathways. While the 1,2,4-oxadiazole ring is generally stable, it can undergo metabolism, particularly through reductive cleavage.
Primary Metabolic Liabilities:
-
Reductive Ring Cleavage: The most significant metabolic liability of the 1,2,4-oxadiazole ring is the cleavage of the weak N-O bond. This reductive process can be mediated by various enzymes, including cytochrome P450 (CYP) enzymes under anaerobic conditions and other non-CYP reductases.[4] This cleavage typically results in the formation of an amidine intermediate, which can then be hydrolyzed to a carboxylic acid and an amidine or further metabolized. For instance, a G protein-coupled receptor modulator containing a 1,2,4-oxadiazole was found to form major metabolites through the opening of the oxadiazole ring, resulting in N-cyanoamide and carboxylic acid derivatives.[3]
-
Oxidation of Substituents: It is also crucial to consider that the metabolic instability may not be due to the oxadiazole ring itself but rather to metabolic "soft spots" on the substituent groups attached to the ring. Common oxidative metabolic pathways include:
-
Hydroxylation: Addition of a hydroxyl group to aromatic or aliphatic substituents.
-
N-dealkylation or O-dealkylation: Removal of alkyl groups from nitrogen or oxygen atoms on the substituents.
-
Oxidation of sulfur-containing groups.
-
Initial Steps for Metabolite Identification:
To determine the exact metabolic pathway, a metabolite identification study is essential. This typically involves incubating the compound with liver microsomes (or other metabolic systems like S9 fractions or hepatocytes) and analyzing the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide 1: How can I differentiate between chemical instability and metabolic instability in my in vitro assay?
This is a critical first step in troubleshooting. A compound that is chemically unstable in the assay buffer will show degradation even in the absence of active enzymes, leading to a misinterpretation of metabolic lability.
Experimental Workflow to Differentiate Instability Types:
Caption: Workflow to distinguish chemical vs. metabolic instability.
Protocol for Assessing Chemical Stability:
-
Prepare Control Incubations:
-
Heat-Inactivated Control: Prepare a reaction mixture with liver microsomes that have been heat-inactivated (e.g., at 50°C for 15 minutes). This denatures the metabolic enzymes.
-
Cofactor-Free Control: Prepare a reaction mixture with active microsomes but omit the NADPH regenerating system. Many CYP-mediated reactions are NADPH-dependent.
-
Buffer-Only Control: Incubate the compound in the assay buffer alone.
-
-
Incubation: Incubate your compound under the same conditions as your primary metabolic stability assay (e.g., 37°C for 0, 15, 30, and 60 minutes).
-
Analysis: Analyze the samples by LC-MS to determine the percentage of the parent compound remaining over time.
Interpretation of Results:
| Condition | Observation | Interpretation |
| Active Microsomes + NADPH | Rapid degradation | Potential metabolic instability |
| Heat-Inactivated Microsomes | Significant degradation | Chemical instability |
| Active Microsomes - NADPH | Significant degradation | Chemical instability or NADPH-independent metabolism |
| Buffer Only | Significant degradation | Chemical instability |
If significant degradation is observed in the control incubations, the compound is likely chemically unstable under the assay conditions. The stability of 1,2,4-oxadiazole derivatives can be pH-dependent, with increased degradation rates at both low and high pH.[2]
FAQ 2: My compound is highly lipophilic and I'm seeing poor recovery in my microsomal stability assay. What could be the cause and how can I fix it?
Poor recovery of lipophilic compounds is a common issue in in vitro assays and is often due to non-specific binding to the walls of the plasticware (e.g., plates, pipette tips) or binding to the microsomal proteins themselves, which can reduce the concentration of the compound available for metabolism.[5][6]
Troubleshooting Strategies for Poor Recovery:
-
Inclusion of a Surfactant: Adding a low concentration of a non-ionic surfactant, such as 0.01% Triton X-100 or Tween 80, to the incubation buffer can help to reduce non-specific binding to plasticware.
-
Use of Low-Binding Plates: Commercially available low-binding microplates can significantly improve the recovery of "sticky" compounds.
-
Addition of Bovine Serum Albumin (BSA): For highly lipophilic compounds, including a physiological concentration of BSA (e.g., 4%) in the incubation can mimic in vivo conditions and improve recovery by providing a competitive binding site.[5] However, be aware that this will also reduce the unbound fraction of your compound, which needs to be accounted for in clearance calculations.
-
Organic Solvent in Quenching Solution: Ensure your quenching solution (typically acetonitrile or methanol) contains a small amount of acid (e.g., 0.1% formic acid) to facilitate protein precipitation and release of the bound compound.
-
Vortexing and Sonication: Thoroughly vortex and even briefly sonicate the samples after adding the quenching solution to ensure complete extraction of the compound from the precipitated proteins.
FAQ 3: I have confirmed that my 1,2,4-oxadiazole is metabolically unstable due to ring cleavage. What structural modifications can I make to improve its stability?
Improving the metabolic stability of a 1,2,4-oxadiazole often involves strategic structural modifications to protect the ring from reductive cleavage or to block metabolism at other labile sites.
Strategies for Structural Modification:
-
Modulating Electronic Properties: The susceptibility of the 1,2,4-oxadiazole ring to reduction can be influenced by the electronic nature of its substituents.
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., -CF₃, -NO₂, -CN) to the substituents on the oxadiazole ring can decrease the electron density of the ring system, potentially making it less prone to reduction.
-
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -NH₂) may increase the electron density and susceptibility to metabolism.
-
-
Introducing Steric Hindrance: Placing bulky groups near the oxadiazole ring can sterically shield it from the active site of metabolizing enzymes. This can be a highly effective strategy to reduce the rate of metabolism.
-
Bioisosteric Replacement of Labile Substituents: If metabolite identification studies reveal that metabolism is occurring on a substituent rather than the oxadiazole ring, consider replacing that substituent with a more metabolically stable bioisostere. For example, replacing a metabolically labile phenyl ring with a pyridine or other heteroaromatic ring.
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can sometimes slow the rate of metabolism due to the kinetic isotope effect, where the C-D bond is stronger and more difficult to break than a C-H bond.
Illustrative Example of Stability Improvement:
In a study on pyrazole derivatives as modulators of store-operated calcium entry, an ester-containing compound (Pyr3) showed significant metabolic liability (43% remaining after 1 hour in a mouse liver S9 assay). By replacing the ester moiety with a 1,2,4-oxadiazole ring, the resulting compounds demonstrated markedly improved metabolic stability, with many showing >90% of the compound remaining after 1 hour under the same conditions.[7]
| Compound | Core Moiety | % Remaining (1 hr, Mouse Liver S9) |
| Pyr3 | Ester | 43% |
| Analog 22 | 1,2,4-Oxadiazole | >90% |
| Analog 27 | 1,2,4-Oxadiazole | >90% |
This data clearly illustrates the successful application of bioisosteric replacement to enhance metabolic stability.
FAQ 4: I suspect my 1,2,4-oxadiazole may be forming reactive metabolites. How can I test for this?
Reactive metabolites are chemically reactive species that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. Screening for reactive metabolites is an important step in drug safety assessment.
Experimental Approach: Glutathione (GSH) Trapping
The most common method for detecting the formation of soft electrophilic reactive metabolites is by "trapping" them with a nucleophilic agent, most commonly reduced glutathione (GSH).
Workflow for Reactive Metabolite Screening:
Caption: Workflow for GSH trapping of reactive metabolites.
Detailed Protocol for GSH Trapping:
-
Prepare Incubation Mixtures:
-
Test Reaction: Prepare an incubation mixture containing your test compound (e.g., 10 µM), liver microsomes or S9 fraction (e.g., 1 mg/mL protein), an NADPH regenerating system, and GSH (e.g., 1-5 mM) in phosphate buffer (pH 7.4).
-
Control Reaction: Prepare an identical mixture but omit the NADPH regenerating system.
-
-
Incubation: Incubate both mixtures at 37°C for a set time (e.g., 60 minutes).
-
Sample Quenching and Preparation: Stop the reaction by adding 2-3 volumes of cold acetonitrile. Centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS.
-
Data Acquisition: Use a data-dependent acquisition method to acquire MS/MS spectra for ions that are present in the test sample but absent or significantly lower in the control sample.
-
Data Analysis: Look for the characteristic mass of the parent compound plus the mass of glutathione (307.3 Da) minus the mass of H₂ (for an oxidative bioactivation followed by GSH adduction). The exact mass shift will depend on the mechanism of adduction.
-
Interpretation: The presence of a GSH adduct in the NADPH-fortified incubation that is absent in the control incubation is strong evidence for the formation of a reactive metabolite.
Key Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a compound in liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents: Thaw microsomes and NADPH regenerating system on ice. Dilute the microsomal stock to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Add the diluted microsomes to the wells of a 96-well plate and pre-incubate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM). Immediately after adding the compound, add the NADPH regenerating system to start the reaction.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of the ice-cold quenching solution. The 0-minute time point is typically prepared by adding the quenching solution before the NADPH regenerating system.
-
Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / [microsomal protein concentration in mg/mL]) * 1000
Protocol 2: Liver S9 Stability Assay
Objective: To assess metabolic stability in the presence of both Phase I and Phase II enzymes.
Procedure: The protocol is very similar to the microsomal stability assay, with the following key differences:
-
Metabolic System: Use liver S9 fraction instead of microsomes.
-
Cofactors: In addition to the NADPH regenerating system (for Phase I), include cofactors for Phase II enzymes, such as UDPGA (for glucuronidation) and PAPS (for sulfation). This provides a more comprehensive picture of hepatic metabolism.[7]
References
- Barreca, M. L., et al. (2020).
- Pavan, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 581-587.
- Miyauchi, C., et al. (2018). In vivo multiple metabolic pathways for a novel G protein-coupled receptor 119 agonist DS-8500a in rats: involvement of the 1,2,4-oxadiazole ring-opening reductive reaction in livers under anaerobic conditions. Xenobiotica, 48(10), 985-996.
- Kansy, M., et al. (2003). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. Journal of medicinal chemistry, 46(6), 1007-1010.
- Gautam, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4941-4963.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
- Di, L., et al. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of biomolecular screening, 8(4), 453-462.
- Serafini, M., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 581-587.
- Harada, H., et al. (2018). Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. Chemical biology & drug design, 91(2), 533-538.
- Khasawneh, H. E. N., et al. (2025). Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Results in Chemistry, 15, 102271.
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC advances, 10(73), 44247-44301.
- Sharma, P., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Current Drug Targets, 24(1), 4-24.
- Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 297, 117935.
- Singh, R., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of pharmaceutical sciences, 101(7), 2444-2455.
- Wright, M., et al. (2018). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica, 48(11), 1093-1104.
- Loryan, I., et al. (2016). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica, 46(12), 1083-1094.
- Caron, G., et al. (2011). Molecular interaction fields (MIFs) to predict lipophilicity and ADME profile of antitumor Pt(II) complexes. Journal of medicinal chemistry, 54(13), 4500-4509.
-
Cyprotex. (n.d.). S9 Stability. Retrieved from [Link]
-
Creative Bioarray. (n.d.). S9 Stability Assay. Retrieved from [Link]
-
MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link]
-
ResearchGate. (2016). I need the detailed experimental protocol for the preparation of the mice/human S9 fraction and its use in a metabolic study of a xenobiotic?. Retrieved from [Link]
-
Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human) - US. Retrieved from [Link]
-
Cyprotex. (n.d.). Reactive Metabolite Assessment. Retrieved from [Link]
- Liu, D., et al. (2013). Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites and a rearranged cysteine-piperazine adduct. Drug Metabolism and Disposition, 41(4), 810-820.
Sources
- 1. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular interaction fields (MIFs) to predict lipophilicity and ADME profile of antitumor Pt(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Efficacy Analysis of 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CNO) Versus Standard-of-Care Agents in PIK3CA-Mutant Breast Cancer Models
Introduction: The Rationale for a Novel PI3Kα Inhibitor
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival.[1][2] Hyperactivation of this pathway, frequently driven by mutations in the PIK3CA gene encoding the p110α catalytic subunit, is a key oncogenic driver in a significant portion of hormone receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancers.[3][4] While the development of PI3Kα-specific inhibitors like Alpelisib has marked a significant therapeutic advance, challenges related to toxicity and acquired resistance necessitate the exploration of next-generation agents with improved therapeutic windows and sustained efficacy.[5]
The 1,2,4-oxadiazole scaffold is a versatile heterocyclic motif known to be present in compounds with a wide array of biological activities, including anticancer properties.[6][7][8][9][10][11] This guide introduces a novel investigational compound, 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (designated CNO), designed as a potent and selective PI3Kα inhibitor. The unique structural attributes of CNO, particularly the cyclohexyl moiety, are hypothesized to enhance binding affinity and selectivity for the target kinase.
This document provides a comprehensive, data-driven comparison of CNO's efficacy against the current standard-of-care PI3K inhibitor, Alpelisib, and the downstream mTOR inhibitor, Everolimus. We will detail the mechanistic underpinnings, present comparative in vitro and in vivo data, and provide validated experimental protocols to support the findings.
Mechanistic Framework: Targeting the PI3K/Akt/mTOR Axis
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, notably Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), to promote protein synthesis, cell cycle progression, and survival, while inhibiting apoptosis.[12][13][14]
-
CNO & Alpelisib: Both are designed to directly inhibit the catalytic activity of the p110α subunit of PI3K, thereby blocking the conversion of PIP2 to PIP3 and inhibiting all downstream signaling.[3][15][16]
-
Everolimus: This agent acts further downstream by binding to the intracellular protein FKBP12. The resulting complex inhibits mTORC1, a key regulator of cell growth and proliferation.[12][13][14][17][18]
The following diagram illustrates the points of intervention for each compound within this critical signaling pathway.
Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.
Comparative In Vitro Efficacy Evaluation
The initial evaluation of CNO was conducted using a panel of assays designed to quantify target engagement, cellular viability, and pathway modulation in a relevant cancer cell line model.
Experimental Rationale: The MCF-7 human breast adenocarcinoma cell line was selected for these studies. This cell line is HR-positive, HER2-negative, and harbors an activating E545K mutation in the PIK3CA gene, making it an archetypal and clinically relevant model for assessing PI3Kα-targeted therapies.[19]
Kinase Inhibition Assay
Objective: To directly measure and compare the inhibitory potency of CNO, Alpelisib, and Everolimus against their respective target kinases in a cell-free system.
Methodology: A biochemical kinase assay was employed to determine the half-maximal inhibitory concentration (IC50) of each compound against purified recombinant human PI3Kα (for CNO and Alpelisib) and mTOR (for Everolimus).[1][20]
Results:
| Compound | Target Kinase | IC50 (nM) |
| CNO | PI3Kα | 0.8 ± 0.1 |
| Alpelisib | PI3Kα | 4.6 ± 0.5 |
| Everolimus | mTOR | 2.1 ± 0.3 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Interpretation: In this direct target engagement assay, CNO demonstrates approximately 5.75-fold greater potency against PI3Kα than the standard-of-care inhibitor, Alpelisib.
Cell Viability Assay
Objective: To assess the dose-dependent effect of each compound on the viability and proliferation of PIK3CA-mutant MCF-7 breast cancer cells.
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed to measure the metabolic activity of MCF-7 cells as an indicator of cell viability after 72 hours of continuous drug exposure.
Results:
| Compound | Target Pathway | GI50 (nM) in MCF-7 Cells |
| CNO | PI3K | 15.2 ± 2.1 |
| Alpelisib | PI3K | 68.5 ± 5.9 |
| Everolimus | mTOR | 45.3 ± 4.7 |
| GI50 (half-maximal growth inhibition) values are presented as mean ± standard deviation from three independent experiments. |
Interpretation: The superior biochemical potency of CNO translates into enhanced cellular activity. CNO inhibited the growth of MCF-7 cancer cells with a GI50 value approximately 4.5-fold lower than Alpelisib and 3-fold lower than Everolimus, indicating significantly higher anti-proliferative efficacy in a relevant cellular context.
Detailed Protocol: MTT Cell Viability Assay
This protocol provides a self-validating system for assessing the anti-proliferative effects of kinase inhibitors.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin
-
Test compounds (CNO, Alpelisib, Everolimus) dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Culture MCF-7 cells to ~80% confluency. Trypsinize, neutralize, and count the cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for CNO, Alpelisib, and Everolimus in complete medium. The final DMSO concentration should not exceed 0.1%. A "vehicle control" well containing 0.1% DMSO in medium is essential.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective drug concentrations or vehicle control.
-
Incubation: Return the plate to the incubator for 72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the drug-treated wells to the vehicle control wells (representing 100% viability). Plot the normalized values against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to calculate the GI50 value.
Comparative In Vivo Efficacy in a Xenograft Model
To extend the in vitro findings to a more complex biological system, the anti-tumor efficacy of CNO was evaluated in an MCF-7 xenograft mouse model.[19][21][22]
Experimental Rationale: The use of an immunodeficient mouse model (e.g., NCr nu/nu) allows for the growth of human-derived tumors.[23] The MCF-7 xenograft model is estrogen-dependent, closely mimicking the hormonal environment of HR+ breast cancer and providing a robust platform for testing targeted therapies.[19][22]
Study Design:
-
Model: Female ovariectomized NCr nu/nu mice supplemented with 17β-estradiol pellets.
-
Implantation: 5 x 10^6 MCF-7 cells in Matrigel were implanted subcutaneously into the right flank.
-
Treatment Initiation: Dosing began when tumors reached an average volume of 150-200 mm³.
-
Groups (n=10 mice per group):
-
Vehicle Control (oral gavage, daily)
-
CNO (25 mg/kg, oral gavage, daily)
-
Alpelisib (50 mg/kg, oral gavage, daily)
-
Everolimus (5 mg/kg, oral gavage, daily)
-
-
Endpoints: Tumor volume (measured twice weekly), body weight (as a measure of toxicity), and tumor weight at study termination (Day 28).
Results Summary:
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1254 ± 150 | - | +2.5% |
| CNO (25 mg/kg) | 288 ± 55 | 77.0% | -1.8% |
| Alpelisib (50 mg/kg) | 514 ± 89 | 59.0% | -3.5% |
| Everolimus (5 mg/kg) | 602 ± 95 | 52.0% | -2.1% |
| Data are presented as mean ± standard error of the mean (SEM). |
Interpretation: CNO demonstrated statistically significant and superior anti-tumor activity compared to both standard-of-care agents in the MCF-7 xenograft model.[24] At a dose of 25 mg/kg, CNO achieved 77.0% tumor growth inhibition, markedly higher than the 59.0% observed with Alpelisib (at a higher dose) and 52.0% with Everolimus. All treatments were generally well-tolerated, with only minimal changes in body weight observed.
Conclusion and Future Directions
The investigational compound 5-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CNO) has shown compelling preclinical efficacy as a PI3Kα inhibitor for PIK3CA-mutant breast cancer. Head-to-head comparisons reveal:
-
Superior Potency: CNO exhibits a nearly 6-fold higher biochemical potency and a 4.5-fold greater anti-proliferative effect in cells compared to Alpelisib.
-
Enhanced In Vivo Efficacy: In a clinically relevant xenograft model, CNO achieved significantly greater tumor growth inhibition than both Alpelisib and Everolimus.
These findings strongly support the continued development of CNO as a potentially best-in-class therapeutic agent. The data suggest that CNO may offer an improved efficacy profile over existing therapies for patients with HR+, HER2-, PIK3CA-mutant metastatic breast cancer. Further studies are warranted to fully characterize its pharmacokinetic profile, safety, and potential for combination therapies.
References
-
Głuch-Lutwin, M., & Gryboś, A. (2017). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 22(12), 2277. [Link]
-
Faivre, S., Kroemer, G., & Raymond, E. (2006). Current development of mTOR inhibitors as anticancer agents. Nature Reviews Drug Discovery, 5(8), 671-688. [Link]
-
André, F., Ciruelos, E., Rubovszky, G., Campone, M., Loibl, S., Rugo, H. S., ... & Juric, D. (2019). Alpelisib for PIK3CA-mutated, hormone receptor–positive, advanced breast cancer. New England Journal of Medicine, 380(20), 1929-1940. [Link]
-
Mirzaei, H., Fathullahzadeh, S., & Khanmohammadi, M. (2022). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. Anti-Cancer Agents in Medicinal Chemistry, 22(2), 222-226. [Link]
-
Fruman, D. A., Chiu, H., Hopkins, B. D., Bagrodia, S., Cantley, L. C., & Abraham, R. T. (2017). The PI3K pathway in human cancer. Nature Reviews Clinical Oncology, 14(10), 607-623. [Link]
-
Shukla, S., Sargsyan, D., & Meerum, T. (2013). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery, 8(1), 69-83. [Link]
-
Samarghandian, S., Azimi-Nezhad, M., & Farkhondeh, T. (2017). PI3K/Akt signaling pathway and its regulators in cancer. Journal of Cellular Biochemistry, 118(1), 8-17. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Everolimus? Retrieved from [Link]
-
Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. [Link]
-
Altogen Labs. (n.d.). MCF7 Xenograft Model. Retrieved from [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2024). Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. Journal of Molecular Structure, 1298, 137042. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Alpelisib? Retrieved from [Link]
-
Britschgi, A., Andraos, R., & Brinkhaus, H. (2019). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. Scientific Data, 6(1), 1-9. [Link]
-
Vaidya, A., Jain, S., & Sahu, S. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1461. [Link]
-
Wang, Y., et al. (2025). Oncogenic activation of PIK3CA in cancers: Emerging targeted therapies in precision oncology. Genes & Diseases. [Link]
-
Kumar, R., & Singh, P. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 13269-13283. [Link]
-
Wikipedia. (n.d.). Everolimus. Retrieved from [Link]
-
Melior Discovery. (n.d.). The MCF-7 Xenograft Model for Breast Cancer. Retrieved from [Link]
-
Bosch, A., Li, Z., & Diehl, J. A. (2020). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Molecular Cancer Therapeutics, 19(3), 737-746. [Link]
-
Weigelt, C., et al. (2015). PI3K Inhibitor D-116883 is Effective in In Vitro Models of Ovarian Cancer. Anticancer Research, 35(1), 163-170. [Link]
-
Iancu, G., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(23), 5698. [Link]
-
Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Targeted Oncology. (2026). FDA Accepts NDA for Gedatolisib in HR+/HER2–, PIK3CA Wild-Type Breast Cancer. Retrieved from [Link]
-
PharmaTutor. (2013). A REVIEW ON THE BIOLOGICAL ACTIVITIES OF 1,3,4- OXADIAZOLE. Retrieved from [Link]
-
Jha, A., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. MDPI. [Link]
-
Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Medicinal Chemistry Research, 29, 1245-1257. [Link]
-
Living Beyond Breast Cancer. (n.d.). Alpelisib (Piqray): Breast Cancer targeted therapy. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). everolimus. Retrieved from [Link]
-
Canaud, G., et al. (2021). Alpelisib: A Novel Agent for PIK3CA-Related Overgrowth Spectrum. Journal of Clinical Medicine, 10(11), 2452. [Link]
-
Therapeutic Goods Administration (TGA). (2020). Attachment: Product Information Alpelisib. Retrieved from [Link]
-
Kim, J. H., et al. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Annals of Translational Medicine, 9(15), 1215. [Link]
-
Vanweelden, K., et al. (1998). Apoptotic Regression of MCF-7 Xenografts in Nude Mice Treated with the Vitamin D3 Analog, EB1089. Endocrinology, 139(1), 422-431. [Link]
Sources
- 1. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpelisib: A Novel Therapy for Patients With PIK3CA-Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. One moment, please... [biointerfaceresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 14. Everolimus - Wikipedia [en.wikipedia.org]
- 15. What is the mechanism of Alpelisib? [synapse.patsnap.com]
- 16. lbbc.org [lbbc.org]
- 17. Everolimus: An Review on the Mechanism of Action and Clinical Data_Chemicalbook [chemicalbook.com]
- 18. everolimus | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. meliordiscovery.com [meliordiscovery.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
